1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol
Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Piperidine and Pyrimidine Derivatives in Drug Discovery
Piperidine and pyrimidine rings are common in a wide array of bioactive molecules and pharmaceuticals. These moieties are integral to compounds with a variety of therapeutic activities, including anticancer, antimalarial, antimycobacterial, and antiviral effects. For instance, compounds with piperidine substructures have been investigated for their cytotoxic properties, with some demonstrating significant tumor-selective toxicity and the ability to modulate multi-drug resistance through mechanisms like apoptosis induction and mitochondrial function disruption (Hossain et al., 2020). Similarly, pyrimidine derivatives have been explored for their role in various biological pathways, contributing to the development of novel therapeutic agents.
Antimycobacterial Applications
Compounds containing the piperazine moiety, such as "1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol," may also find applications in the treatment of mycobacterial infections. Research has highlighted the potential of piperazine-based molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, underscoring their importance in developing new anti-TB medications (Girase et al., 2020).
Role in Modulating Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are crucial in drug metabolism, and compounds with specific inhibitory activity against CYP isoforms can significantly impact pharmacokinetic profiles and drug-drug interactions. Research on the selectivity of chemical inhibitors for CYP isoforms could provide valuable insights into the potential drug interactions and metabolic pathways involving compounds like "this compound" (Khojasteh et al., 2011).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published. This suggests that there is ongoing research in this field and potential for future discoveries and applications.
Properties
IUPAC Name |
1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-10-7-11(15-12(14-10)8-1-2-8)16-5-3-9(17)4-6-16/h7-9,17H,1-6H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLILQLORBKLYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCC(CC3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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